molecular formula C18H21ClN8O4 B11665537 4-Chloro-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone

4-Chloro-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone

Cat. No.: B11665537
M. Wt: 448.9 g/mol
InChI Key: VHELMRXIIDQHKG-UDWIEESQSA-N
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Description

2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-4,6-bis(morpholin-4-yl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chlorinated nitrophenyl group, a hydrazone linkage, and two morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-4,6-bis(morpholin-4-yl)-1,3,5-triazine typically involves the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone is then reacted with cyanuric chloride in the presence of a base to form the triazine ring.

    Substitution with morpholine: Finally, the triazine intermediate is reacted with morpholine to introduce the morpholine groups at the 4 and 6 positions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major products would be derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of polymers and other advanced materials due to its unique structure.

Biology and Medicine

    Antimicrobial Agents: Due to the presence of the nitrophenyl group, the compound may exhibit antimicrobial properties and can be explored as a potential drug candidate.

    Biochemical Probes: It can be used as a probe to study various biochemical pathways and interactions.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric groups.

    Agriculture: It can be explored as a potential herbicide or pesticide due to its triazine structure.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-4,6-bis(morpholin-4-yl)-1,3,5-triazine depends on its application. For example, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The nitrophenyl group can generate reactive oxygen species that damage cellular components. As a catalyst, it can facilitate various chemical reactions by stabilizing transition states and lowering activation energy.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole
  • 2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline

Uniqueness

  • Structural Features : The presence of both morpholine rings and the triazine core makes it unique compared to other similar compounds.
  • Reactivity : The combination of the nitrophenyl group and the triazine ring provides unique reactivity patterns that can be exploited in various applications.
  • Applications : Its potential applications in diverse fields such as catalysis, medicine, and material science highlight its versatility.

Properties

Molecular Formula

C18H21ClN8O4

Molecular Weight

448.9 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H21ClN8O4/c19-14-2-1-13(11-15(14)27(28)29)12-20-24-16-21-17(25-3-7-30-8-4-25)23-18(22-16)26-5-9-31-10-6-26/h1-2,11-12H,3-10H2,(H,21,22,23,24)/b20-12+

InChI Key

VHELMRXIIDQHKG-UDWIEESQSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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